molecular formula C5HCl4FN2 B6305899 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine CAS No. 84588-72-7

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine

Cat. No. B6305899
CAS RN: 84588-72-7
M. Wt: 249.9 g/mol
InChI Key: DNTAPMKKKQFLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine (DCF) is an organic compound that has been studied extensively for its potential applications in scientific research. DCF is a versatile compound that can be used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been used in a variety of scientific research applications, including the study of enzyme inhibition, DNA damage, and cell death. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to be a potent inhibitor of the enzyme cytochrome P450 2E1, and has been used to study the role of this enzyme in the metabolism of drugs. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been used to study the effects of DNA damage, as it has been found to induce DNA damage in a variety of cell types. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been used to study the induction of cell death, as it has been found to induce apoptosis in a variety of cell types.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is not fully understood, but it is believed to involve the inhibition of cytochrome P450 2E1, the induction of DNA damage, and the induction of apoptosis. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is believed to inhibit cytochrome P450 2E1 by binding to the active site of the enzyme and preventing its activity. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is also believed to induce DNA damage by forming reactive oxygen species, which can damage DNA molecules. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is believed to induce apoptosis by activating caspases, which are enzymes that induce cell death.
Biochemical and Physiological Effects
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to have a variety of biochemical and physiological effects. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to inhibit the enzyme cytochrome P450 2E1, which is involved in the metabolism of drugs. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been found to induce DNA damage, which can lead to genetic mutations and cell death. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has also been found to induce apoptosis, which is a form of programmed cell death. Finally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been found to inhibit the growth of tumors in some animal models.

Advantages and Limitations for Lab Experiments

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has several advantages and limitations for laboratory experiments. One of the main advantages of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has several limitations, including its relatively low solubility in water, which can make it difficult to use in some laboratory experiments. Additionally, 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine can be toxic in high concentrations, and thus care should be taken when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine. One potential direction is to further study its mechanism of action, as the exact mechanism of action of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is not yet fully understood. Additionally, further research could be conducted to determine the optimal concentrations of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine for different laboratory experiments. Finally, further research could be conducted to determine the effects of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine on other enzymes and biological pathways.

Synthesis Methods

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine can be synthesized in a variety of ways, including the reaction of 4,5-dichloro-2-fluoropyrimidine with a chloromethylating agent. The reaction of 4,5-dichloro-2-fluoropyrimidine with a chloromethylating agent results in the formation of 4,5-dichloro-6-(dichloromethyl)-2-fluoropyrimidine. This reaction can be carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.

properties

IUPAC Name

4,5-dichloro-6-(dichloromethyl)-2-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4FN2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTAPMKKKQFLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)F)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine

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